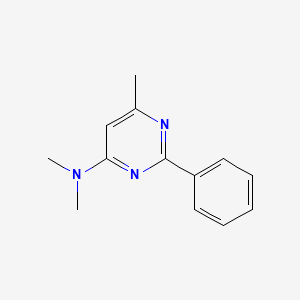
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine (TMP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. TMP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is necessary for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has also been found to have neuroprotective properties and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, there are also limitations to its use. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N,N,6-trimethyl-2-phenyl-4-pyrimidinamine. One potential area of study is its use as an anti-tumor agent. Further research is needed to determine its effectiveness in treating various types of cancer. Another area of study is its potential as a treatment for neurodegenerative diseases. Further research is needed to determine its effectiveness in treating these conditions. Additionally, research is needed to better understand the mechanism of action of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine and to identify potential side effects or limitations of its use.
Méthodes De Synthèse
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylpyrimidine with phenylhydrazine, or by the reaction of 2,4,6-trimethylpyrimidine with benzaldehyde followed by reduction with sodium borohydride. The synthesis of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine can also be achieved through the reaction of 2,4,6-trimethylpyrimidine with phenylisocyanate.
Applications De Recherche Scientifique
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been shown to have potential applications in scientific research, particularly in the field of medicine. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to inhibit the growth of cancer cells and has shown potential as an anti-tumor agent. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N,N,6-trimethyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-9-12(16(2)3)15-13(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNSXRZVZYSQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5340682 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)
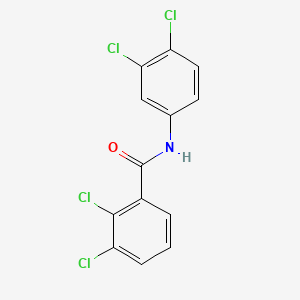
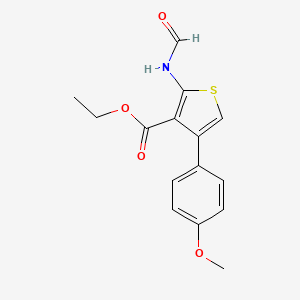
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
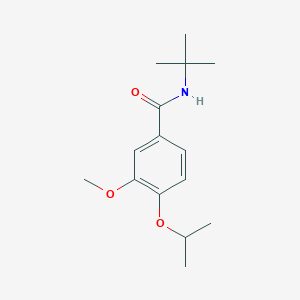
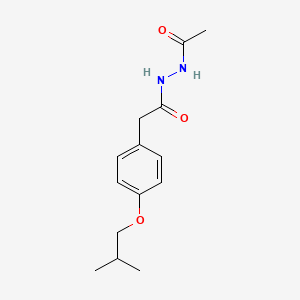
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)

